molecular formula C11H17BrO2 B14342507 Pentyl 4-bromohexa-2,4-dienoate CAS No. 96606-16-5

Pentyl 4-bromohexa-2,4-dienoate

Cat. No.: B14342507
CAS No.: 96606-16-5
M. Wt: 261.15 g/mol
InChI Key: GITQQVNXUDRRRE-UHFFFAOYSA-N
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Description

Pentyl 4-bromohexa-2,4-dienoate is an organic compound with the molecular formula C11H17BrO2. It is characterized by the presence of a pentyl group attached to a 4-bromohexa-2,4-dienoate moiety. This compound contains a total of 30 bonds, including 13 non-hydrogen bonds, 3 multiple bonds, 7 rotatable bonds, 3 double bonds, and 1 ester group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-bromohexa-2,4-dienoate can be achieved through various organic reactions. One common method involves the esterification of 4-bromohexa-2,4-dienoic acid with pentanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-bromohexa-2,4-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pentyl 4-bromohexa-2,4-dienoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pentyl 4-bromohexa-2,4-dienoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The bromine atom can participate in substitution reactions, leading to the formation of new chemical bonds. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    Pentyl 4-chlorohexa-2,4-dienoate: Similar structure but with a chlorine atom instead of bromine.

    Pentyl 4-fluorohexa-2,4-dienoate: Contains a fluorine atom instead of bromine.

    Pentyl 4-iodohexa-2,4-dienoate: Contains an iodine atom instead of bromine.

Uniqueness

Pentyl 4-bromohexa-2,4-dienoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific synthetic applications and research studies .

Properties

CAS No.

96606-16-5

Molecular Formula

C11H17BrO2

Molecular Weight

261.15 g/mol

IUPAC Name

pentyl 4-bromohexa-2,4-dienoate

InChI

InChI=1S/C11H17BrO2/c1-3-5-6-9-14-11(13)8-7-10(12)4-2/h4,7-8H,3,5-6,9H2,1-2H3

InChI Key

GITQQVNXUDRRRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C=CC(=CC)Br

Origin of Product

United States

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